molecular formula C18H28ClNO2 B4402344 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride

1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4402344
M. Wt: 325.9 g/mol
InChI Key: HIKYOWNQGJVPOZ-UHFFFAOYSA-N
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Description

1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a propanone moiety

Preparation Methods

The synthesis of 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with 3-bromopropoxybenzene, followed by the addition of propanone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.

Scientific Research Applications

1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow the compound to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[4-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride can be compared with similar compounds such as:

    1-(4-methoxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.

    3-(4-amino-1-piperidinyl)-1-(6-chloro-3-pyridinyl)-1-propanone: This compound contains an amino group and a pyr

Properties

IUPAC Name

1-[4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-3-18(20)16-5-7-17(8-6-16)21-14-4-11-19-12-9-15(2)10-13-19;/h5-8,15H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKYOWNQGJVPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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